molecular formula C8H6BrN B074566 3-Bromo-1h-indole CAS No. 1484-27-1

3-Bromo-1h-indole

Cat. No.: B074566
CAS No.: 1484-27-1
M. Wt: 196.04 g/mol
InChI Key: YHIWBVHIGCRVLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1H-indole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized to minimize by-products and maximize the efficiency of the reaction .

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-bromo-1H-indole and its derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical applications:

  • Anticancer Activity : Studies suggest that indole derivatives possess potent anticancer properties. For instance, 3-bromo-1-ethyl-1H-indole has shown selective cytotoxicity against cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .
  • Antimicrobial Properties : The compound has been reported to exhibit moderate antimicrobial activity against various pathogens, including fungi such as Aspergillus niger and Phytophthora erythrospora. This activity is attributed to the structural features imparted by the bromine substitution .
  • Antiviral Effects : Certain derivatives have demonstrated inhibitory effects against viral infections, including influenza A and Coxsackie B4 virus. These findings suggest that this compound could be explored further for antiviral drug development.

Synthetic Applications

The versatility of this compound as a synthetic building block is notable. It serves as a precursor for:

  • Multicomponent Reactions : These reactions utilize this compound to create complex structures with high yields and selectivity, enhancing the efficiency of organic synthesis processes.
  • Drug Development : The compound's ability to interact with various biological targets makes it an attractive candidate for designing new drugs aimed at treating cancers and infectious diseases. Interaction studies have shown promising binding affinities with enzymes and receptors linked to disease mechanisms.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Research : A study published in EurekaSelect highlighted the selective cytotoxicity of 3-bromo-1-ethyl-1H-indole against cancer cell lines, suggesting its potential as a new anticancer agent superior to existing treatments .
  • Antimicrobial Activity : Research indicated that brominated indoles exhibit enhanced antimicrobial properties compared to their non-brominated counterparts, reinforcing the significance of halogen substitution in improving efficacy against pathogens .
  • Photodynamic Therapy : Compounds similar to this compound have been investigated for their utility in photodynamic therapy due to their ability to generate reactive species upon light activation, making them suitable for cancer imaging and treatment applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which allows for versatile functionalization through various chemical reactions. Its derivatives often exhibit distinct biological activities compared to other halogenated indoles .

Biological Activity

3-Bromo-1H-indole is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and antioxidant effects, supported by recent research findings and case studies.

Overview of this compound

Indole derivatives are significant in pharmaceutical chemistry due to their varied biological activities. The introduction of bromine at the 3-position enhances the reactivity and potential therapeutic applications of indole compounds. Research has highlighted the promising biological properties of this compound, including its role as an anticancer agent and its effects on microbial pathogens.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits substantial cytotoxicity against various cancer cell lines. For instance, a study synthesized 3-bromo-1-ethyl-1H-indole (BEI) and evaluated its anticancer properties using the MTT assay, which revealed a significant reduction in cell viability in treated cancer cells compared to controls .

Key Findings:

  • Cytotoxicity : BEI showed selective cytotoxicity towards cancer cells, indicating potential as a lead compound for new anticancer therapies.
  • Mechanism : Apoptosis analysis indicated that BEI induces programmed cell death in cancer cells, which is a desirable mechanism for anticancer agents .
  • Molecular Interactions : Molecular docking studies suggested that BEI interacts effectively with glutathione S-transferase (GST) isozymes, which play a crucial role in cellular detoxification and drug resistance mechanisms .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound demonstrated moderate activity against several pathogens, including Aspergillus niger and Phytophthora erythrospora.

Summary of Antimicrobial Effects:

PathogenActivity Level
Aspergillus nigerModerate
Phytophthora erythrosporaModerate

This suggests that this compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating fungal infections .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays. Although it exhibited lower total antioxidant activity compared to standard antioxidants like Trolox, it still showed promise in reducing oxidative stress markers in cellular models.

Antioxidant Activity Results:

  • The antioxidant assays indicated that while this compound has reduced efficacy compared to established standards, it still contributes to cellular protection against oxidative damage.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives, including this compound:

  • Study on Cancer Cell Lines : In a controlled laboratory setting, researchers treated multiple cancer cell lines with varying concentrations of BEI. The results indicated a dose-dependent decrease in cell viability, supporting the compound's potential as an effective anticancer agent .
  • Antimicrobial Efficacy Testing : In vitro tests demonstrated that this compound effectively inhibited the growth of specific fungal strains, suggesting its utility in developing antifungal treatments .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Bromo-1H-indole derivatives?

The synthesis often involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole reacts with terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400:DMF solvent mixtures, using CuI as a catalyst. Purification typically employs flash column chromatography with gradients of ethyl acetate and hexane, followed by recrystallization .

Q. What spectroscopic methods are used to characterize this compound derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and regiochemistry (e.g., methylthio groups at δ 3.72 ppm in CDCl3) .
  • HRMS (FAB or ESI) : For molecular ion validation (e.g., [M+H]+ at 385.0461) .
  • TLC : To monitor reaction progress (e.g., Rf = 0.22 in 70:30 EtOAc:hexane) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Avoid inhalation; work in a fume hood.
  • Dispose of waste via approved facilities due to acute oral toxicity (e.g., LD50 = 350 mg/kg in rats) .

Q. What purification techniques are effective for this compound derivatives?

Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is standard. For polar impurities, aqueous workup followed by drying (Na2SO4) and solvent evaporation is used .

Advanced Research Questions

Q. How to optimize reaction conditions for low-yield syntheses of this compound derivatives?

  • Catalyst loading : Adjust CuI stoichiometry (e.g., 1.3 equivalents improves alkyne coupling efficiency) .
  • Solvent ratios : PEG-400:DMF (1:1) enhances solubility of intermediates .
  • Reaction time : Extended stirring (12–24 hours) ensures complete azide-alkyne cyclization .

Q. How to resolve contradictions in crystallographic data of brominated indoles using SHELX?

  • SHELXL refinement : Apply restraints for disordered atoms and anisotropic displacement parameters.
  • Hydrogen bonding analysis : Use Olex2 to validate dimer formations (e.g., O–H⋯O and N–H⋯O interactions in 6-bromo-1H-indole-3-carboxylic acid) .

Q. How to analyze structure-activity relationships (SAR) in this compound derivatives for bioactivity?

  • Compare substituents: Electron-withdrawing groups (e.g., -Br at C5) enhance antioxidant activity, while methylthio groups at C3 improve membrane permeability .
  • In vitro assays : Measure radical scavenging (e.g., DPPH assay) against analogs like 5-fluoro-1H-indole derivatives .

Q. How to troubleshoot discrepancies in NMR data for brominated indoles?

  • Sample purity : Re-purify via column chromatography to remove residual DMF or PEG-400 .
  • Solvent effects : Use deuterated solvents (CDCl3) and reference TMS for accurate δ calibration .

Q. How to design experiments for high-throughput screening of this compound derivatives?

  • Automated synthesis : Use parallel reactors for CuAAC reactions with diverse alkynes.
  • Crystallography pipelines : Integrate SHELXC/D/E for rapid phase determination in structural libraries .

Q. What computational tools validate the electronic properties of this compound derivatives?

  • DFT calculations : Optimize geometries (e.g., Gaussian09) to predict HOMO-LUMO gaps and nucleophilic sites.
  • Molecular docking : Screen against biological targets (e.g., cytochrome P450) using AutoDock Vina .

Properties

IUPAC Name

3-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIWBVHIGCRVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376863
Record name 3-bromo-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-27-1
Record name 3-bromo-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the above bromide (1.09 g, 2.8 mmol) in benzene (60 mL) and N-methylpyrrolidinone (6 mL) was added 4,4′-dimethoxybenzhydrol (818 mg, 3.4 mmol) and p-toluenesulfonic acid (532 mg, 2.8 mmol), and the mixture was heated to reflux. After 24 hours the reaction was cooled to room temperature and diluted with ethyl acetate (200 mL). The organic layer was washed with NaHCO3 (2×), H2O (2×), and brine(2×). The organic layer was dried over anhydrous MgSO4, filtered and solvent was removed in vacuo. The crude material was purified via column chromatography (10% EtOAc-hexane) to provide the desired DMB protected 3-bromo indole derivative (1.5 g, 2.4 mmol, 87% yield) as an orange solid: (MS m/z (M+H) 615, 617).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

In step 3 indole compound k undergoes bromination by treatment with N-bromosuccinimide or other bromime source (not shown) to yield 3-bromo indole compound l. Bromoindole l is then subject to oxidation in step 4 to provide dihydroindolone compound m. Compound m is a compound of formula I in accordance with the invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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